Methyl [2-(benzylsulfanyl)-4,6-dinitrophenyl]carbamate
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Overview
Description
Methyl N-[2-(benzylsulfanyl)-4,6-dinitrophenyl]carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzylsulfanyl group attached to a dinitrophenyl ring, which is further connected to a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[2-(benzylsulfanyl)-4,6-dinitrophenyl]carbamate typically involves multiple steps. One common method includes the nitration of a benzylsulfanyl-substituted phenyl ring, followed by the introduction of a carbamate group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and carbamation processes. These methods are optimized for efficiency and yield, often utilizing automated systems and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[2-(benzylsulfanyl)-4,6-dinitrophenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The benzylsulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Scientific Research Applications
Methyl N-[2-(benzylsulfanyl)-4,6-dinitrophenyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-[2-(benzylsulfanyl)-4,6-dinitrophenyl]carbamate involves its interaction with specific molecular targets. The compound’s reactivity is influenced by the presence of the benzylsulfanyl and dinitrophenyl groups, which can participate in various chemical interactions. These interactions may affect biological pathways, leading to the observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-[2-(methylsulfanyl)-4,6-dinitrophenyl]carbamate
- Methyl N-[2-(ethylsulfanyl)-4,6-dinitrophenyl]carbamate
- Methyl N-[2-(propylsulfanyl)-4,6-dinitrophenyl]carbamate
Uniqueness
Methyl N-[2-(benzylsulfanyl)-4,6-dinitrophenyl]carbamate is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C15H13N3O6S |
---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
methyl N-(2-benzylsulfanyl-4,6-dinitrophenyl)carbamate |
InChI |
InChI=1S/C15H13N3O6S/c1-24-15(19)16-14-12(18(22)23)7-11(17(20)21)8-13(14)25-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,19) |
InChI Key |
AKVPVOVFIWPGKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(C=C(C=C1SCC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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